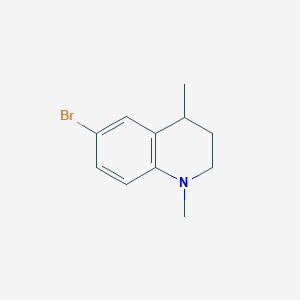
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a synthetic organic compound belonging to the furan family It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a carboxylate group at the 3rd position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method starts with the bromination of 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Ethyl 5-amino-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.
Reduction: Ethyl 5-bromo-2-(2-ethoxy-2-hydroxyethyl)furan-3-carboxylate.
Oxidation: Ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3,4-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-Bromo-2-(2-hydroxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 5-Bromo-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-Bromo-2-(2-oxoethyl)furan-3-carboxylate: Lacks the ethoxy group.
Uniqueness
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is unique due to the presence of both the bromine and ethoxy groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H13BrO5 |
|---|---|
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H13BrO5/c1-3-15-10(13)6-8-7(5-9(12)17-8)11(14)16-4-2/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
ODDNPEYHTDYZIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=C(O1)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)

![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)




